Cas no 899944-39-9 (2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide)

2-(7-Chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide is a specialized organic compound featuring a benzothiadiazine core with chloro and sulfonyl substituents, coupled with a fluorophenylacetamide moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of both chloro and fluoro groups enhances electrophilic reactivity, while the sulfonyl and thioether linkages may contribute to metabolic stability. This compound is of interest for researchers exploring novel pharmacophores, given its balanced lipophilicity and potential for targeted interactions with biological systems. Suitable for controlled synthetic applications, it requires handling under inert conditions due to its sensitive functional groups.
2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide structure
899944-39-9 structure
商品名:2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide
CAS番号:899944-39-9
MF:C15H11ClFN3O3S2
メガワット:399.847543001175
CID:5488691

2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • Acetamide, 2-[(7-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-fluorophenyl)-
    • 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide
    • インチ: 1S/C15H11ClFN3O3S2/c16-9-4-5-12-13(6-9)25(22,23)20-15(19-12)24-8-14(21)18-11-3-1-2-10(17)7-11/h1-7H,8H2,(H,18,21)(H,19,20)
    • InChIKey: HVHGHGOLZJGEBP-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC(F)=C1)(=O)CSC1NC2=CC=C(Cl)C=C2S(=O)(=O)N=1

2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2700-0133-5μmol
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
899944-39-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2700-0133-40mg
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
899944-39-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2700-0133-1mg
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
899944-39-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2700-0133-50mg
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
899944-39-9 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2700-0133-20mg
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
899944-39-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2700-0133-10μmol
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
899944-39-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2700-0133-5mg
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
899944-39-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2700-0133-75mg
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
899944-39-9 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2700-0133-10mg
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
899944-39-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2700-0133-30mg
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
899944-39-9 90%+
30mg
$119.0 2023-05-16

2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide 関連文献

Related Articles

2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamideに関する追加情報

Introduction to 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide (CAS No. 899944-39-9)

2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide, identified by the CAS number 899944-39-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiadiazine class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of functional groups such as the chloro substituent, dioxo moiety, and sulfanyl group contributes to its unique chemical properties and potential therapeutic applications.

The benzothiadiazin-3-yl core of this molecule is a key feature that influences its reactivity and interaction with biological targets. Benzothiadiazines are well-documented for their role in various pharmacological contexts, including antiviral, anti-inflammatory, and anticancer agents. The specific arrangement of atoms in this structure allows for selective binding to biological receptors, making it a valuable scaffold for drug design.

One of the most compelling aspects of 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide is its potential as a lead compound in the development of novel therapeutics. Recent studies have highlighted the importance of fluorinated aromatic compounds in enhancing drug efficacy and metabolic stability. The incorporation of a 3-fluorophenyl group in this molecule not only improves its pharmacokinetic profile but also modulates its interactions with biological targets.

Research in the last decade has demonstrated that benzothiadiazine derivatives exhibit remarkable potential in modulating enzyme activity and receptor binding. For instance, studies have shown that compounds with similar structures can inhibit kinases and other enzymes involved in cancer progression. The sulfanyl-N-acetamide moiety in this compound further enhances its ability to interact with biological targets by providing additional binding sites and improving solubility.

The synthesis of 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide involves a multi-step process that requires precise control over reaction conditions. The introduction of the chloro substituent and the dioxo group necessitates careful handling to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and controlled oxidation processes, are often employed to achieve the desired molecular structure.

In terms of biological activity, preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. The fluorophenyl group is particularly noteworthy for its ability to enhance binding affinity and reduce metabolic degradation. This makes 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide a promising candidate for further investigation in preclinical models.

The pharmaceutical industry has been increasingly interested in developing drugs based on heterocyclic structures due to their diverse biological activities and favorable pharmacokinetic properties. Benzothiadiazines are no exception and have been extensively studied for their potential applications in treating various diseases. The unique combination of functional groups in 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide makes it an attractive candidate for drug development.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting wet-lab experiments. This has significantly accelerated the drug discovery process by allowing scientists to prioritize promising candidates based on their predicted interactions with biological targets. 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide has been subjected to virtual screening studies to identify potential therapeutic applications.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Their presence can significantly alter the pharmacological properties of a molecule by affecting its solubility, metabolic stability, and binding affinity. In 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide, the fluorophenyl group is strategically positioned to maximize these benefits while maintaining structural integrity.

Ongoing research aims to explore the full potential of this compound by investigating its interactions with various biological targets and assessing its safety profile in preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications. The development of novel therapeutics based on well-characterized scaffolds like benzothiadiazines holds great promise for addressing unmet medical needs.

In conclusion,2-(7-chloro-1,1-dioxo-4H-lambda6;2;4-benzothiadiazin;3;yla)sulfanyl-N-(3-fluorophenyl)acetamide (CAS No. 899944;39;9) represents a significant advancement in pharmaceutical chemistry with potential therapeutic applications across multiple disease areas. Its unique structural features make it an attractive candidate for further research and development, underscoring its importance as a lead compound in modern drug discovery efforts.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.